Cas no 851864-12-5 (2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

2-(Benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a dihydroimidazole core functionalized with a benzylsulfanyl group and a 4-nitrobenzoyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in heterocyclic chemistry and pharmaceutical research. The presence of the nitro group enhances electrophilic character, facilitating further functionalization, while the benzylsulfanyl substituent offers potential for thiol-based modifications. Its rigid imidazoline scaffold contributes to stability, enabling applications in the synthesis of bioactive molecules or ligands. The compound’s well-defined molecular architecture makes it suitable for mechanistic studies and targeted derivatization in medicinal chemistry.
2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole structure
851864-12-5 structure
Product Name:2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851864-12-5
MF:C17H15N3O3S
MW:341.384302377701
CID:6063494
PubChem ID:5010503
Update Time:2025-05-25

2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
    • Methanone, [4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazol-1-yl](4-nitrophenyl)-
    • HMS2709F17
    • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
    • DTXSID501328450
    • MLS000683106
    • AKOS024588508
    • F0630-0234
    • (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone
    • EU-0059706
    • SR-01000127426-1
    • CHEMBL1400201
    • SMR000323189
    • 851864-12-5
    • SR-01000127426
    • Inchi: 1S/C17H15N3O3S/c21-16(14-6-8-15(9-7-14)20(22)23)19-11-10-18-17(19)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2
    • InChI Key: SSPUTHPBDOONBQ-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=CC=C2)=NCC1)(C1=CC=C([N+]([O-])=O)C=C1)=O

Computed Properties

  • Exact Mass: 341.08341252g/mol
  • Monoisotopic Mass: 341.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 531.8±60.0 °C(Predicted)
  • pka: 0.63±0.60(Predicted)

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Additional information on 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Professional Introduction to 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851864-12-5)

2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 851864-12-5, represents a unique structural motif that combines the functionalities of benzylsulfanyl and 4-nitrobenzoyl groups with a dihydroimidazole core. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and molecular recognition studies.

The benzylsulfanyl group, characterized by its sulfur-benzene linkage, is known for its ability to enhance solubility and binding affinity in various biochemical systems. In contrast, the 4-nitrobenzoyl moiety introduces a strong electron-withdrawing effect through the nitro group, which can modulate the electronic properties of the molecule. This combination of functionalities within the dihydroimidazole scaffold suggests potential applications in the design of novel pharmacophores.

The dihydroimidazole core is a versatile structural unit that has been widely utilized in medicinal chemistry due to its ability to form stable hydrogen bonds and interact with biological targets. Recent studies have highlighted the importance of imidazole derivatives in the development of therapeutic agents, particularly those targeting enzymes and receptors involved in metabolic pathways. The presence of both benzylsulfanyl and 4-nitrobenzoyl groups in this compound may contribute to its unique binding profile, making it an attractive scaffold for further derivatization and optimization.

In the context of contemporary pharmaceutical research, there is a growing emphasis on developing small molecules that can selectively modulate biological processes. The compound 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole aligns with this trend by offering a structurally diverse molecule that can be tailored for specific biological activities. Its potential applications span across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in modern chemical synthesis. Key steps include the introduction of the benzylsulfanyl group via thiolation reactions and the incorporation of the 4-nitrobenzoyl moiety through acylation processes. These synthetic strategies underscore the importance of precision and control in constructing complex molecular architectures.

Evaluation of 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole has revealed intriguing pharmacological properties that warrant further investigation. Preliminary computational studies suggest that this compound may exhibit significant binding affinity for certain protein targets, which could be exploited for therapeutic purposes. Additionally, its structural features may facilitate interactions with nucleic acids or other biomolecules, opening up possibilities for applications in gene therapy or molecular imaging.

The integration of advanced spectroscopic techniques has been instrumental in elucidating the structural characteristics of this compound. Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular conformation, while mass spectrometry has confirmed its molecular weight and fragmentation patterns. These analytical methods are essential for ensuring the purity and identity of synthetic intermediates and final products.

In conclusion, 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural composition and promising pharmacological properties make it a valuable asset for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic strategies.

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